N-(4-sec-butylphenyl)nicotinamide
Description
N-(4-sec-butylphenyl)nicotinamide is a nicotinamide derivative featuring a 4-sec-butylphenyl substituent attached to the amide nitrogen of the nicotinamide scaffold. This compound is structurally related to agrochemicals such as diflufenican (herbicide), flonicamid (insecticide), and boscalid (fungicide), which share the nicotinamide pharmacophore .
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-3-12(2)13-6-8-15(9-7-13)18-16(19)14-5-4-10-17-11-14/h4-12H,3H2,1-2H3,(H,18,19) |
InChI Key |
SUEPHJZWOCMERQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Fungicidal Activity of Select Nicotinamide Derivatives
Key SAR Insights:
Halogenation: 5,6-Dichloro substitution on the pyridine ring (e.g., 4f) maximizes activity against Pseudoperonospora cubensis (EC₅₀ = 1.96 mg/L), outperforming commercial fungicides .
Heterocyclic Linkers : Thiophene-containing derivatives (e.g., 4a–4s) exhibit superior activity compared to phenyl-based analogs, likely due to enhanced electronic interactions with fungal targets .
Alkyl Substituents : While the sec-butyl group in this compound is untested, similar bulky groups (e.g., trifluoromethyl in biphenyl derivatives) improve selectivity and persistence in field conditions .
Physicochemical Properties
Table 2: Thermal Stability and Yields of Selected Compounds
| Compound | Decomposition Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|
| 4f | >262 | 75 | |
| 4g | >238 | 64 | |
| 4h | >261 | 72 |
This compound’s stability remains uncharacterized, but its sec-butyl group may lower melting points compared to halogenated analogs due to reduced crystallinity.
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